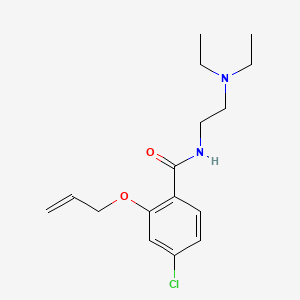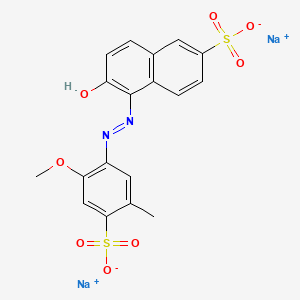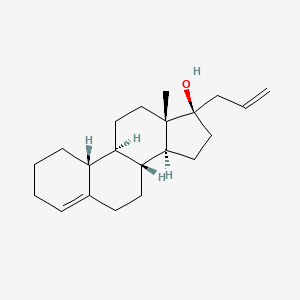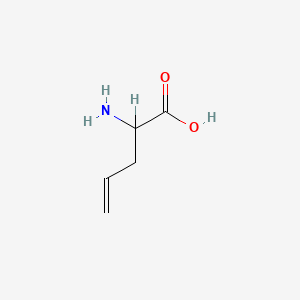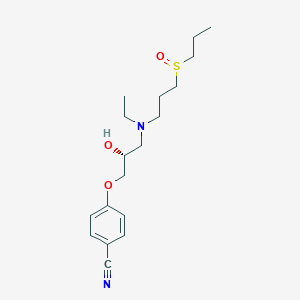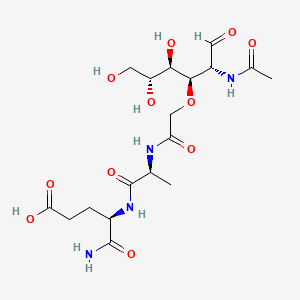
Atropine oxide hydrochloride
Übersicht
Beschreibung
Atropine-N-oxide hydrochloride is a compound with the molecular formula C17H24ClNO4 .
Synthesis Analysis
Atropine N-oxide can be synthesized using various peroxyacids, such as organic monoperoxyacid, diperoxyacids, and inorganic peroxyacids . The kinetics of atropine oxidation with various oxidants, for example, Oxone, m-chloroperoxybenzoic acid, diperoxysebasic acid, and diperoxyazelaic acid, have been studied . The optimal conditions for obtaining atropine N-oxide, such as oxidation duration and pH, have been established .
Molecular Structure Analysis
The molecular structure of Atropine-N-oxide hydrochloride has been determined to be C17H24ClNO4 .
Chemical Reactions Analysis
The oxidation reaction of atropine to N-oxide is a second-order reaction . The rate constants of these reactions have been established . The electrochemical behavior of atropine N-oxide obtained using potassium peroxymonosulfate and m-chloroperoxybenzoic acid on a mercury dropping electrode has been investigated .
Physical And Chemical Properties Analysis
The physical, chemical, and microbiological stability of 0.1, 1.0, 2.5, and 5.0 mg/mL atropine sulfate eye drops conserved inside polyethylene eyedroppers for six months at 25 °C or 5 °C has been validated .
Wissenschaftliche Forschungsanwendungen
- Atropine is currently the most effective therapy for myopia control. Recent clinical trials have demonstrated that low-dose atropine eye drops, such as 0.01%, can significantly retard the progression of myopia . Although higher concentrations (0.025% and 0.05%) have shown encouraging results in large-scale studies, they are not yet widely used in clinical practice worldwide .
- Atropine sulfate, a derivative of atropine, is commonly used to treat toxic shock and organic phosphorus pesticide poisoning. It acts as an antagonist at typical M-choline receptors, counteracting the effects of these toxins .
Myopia Control
Toxic Shock and Organic Phosphorus Pesticide Poisoning
Wirkmechanismus
Target of Action
Atropine oxide hydrochloride primarily targets muscarinic acetylcholine receptors . These receptors play a crucial role in the parasympathetic nervous system, which is responsible for “rest and digest” activities .
Mode of Action
Atropine oxide hydrochloride acts as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system . This means it competes with acetylcholine for the same binding site on the receptor, and when it binds, it prevents acetylcholine from exerting its effect .
Biochemical Pathways
The primary biochemical pathway affected by atropine oxide hydrochloride is the neuroactive ligand-receptor interaction pathway . By blocking muscarinic acetylcholine receptors, atropine oxide hydrochloride disrupts the normal functioning of this pathway, leading to a variety of downstream effects .
Pharmacokinetics
Atropine is mainly metabolized by enzymatic hydrolysis in the liver . The major metabolites of atropine are noratropine, atropin-n-oxide, tropine, and tropic acid . The metabolism of atropine is inhibited by organophosphate pesticides . Following intravenous administration, the total clearance of atropine ranged between 5.9 and 6.8 mL/min/kg .
Result of Action
The molecular and cellular effects of atropine oxide hydrochloride’s action are primarily related to its antagonistic effect on muscarinic acetylcholine receptors. For example, in the eye, atropine induces mydriasis (pupil dilation) by blocking contraction of the circular pupillary sphincter muscle, which is normally stimulated by acetylcholine release . This allows the radial iris dilator muscle to contract and dilate the pupil .
Action Environment
The action, efficacy, and stability of atropine oxide hydrochloride can be influenced by various environmental factors. For instance, the presence of organophosphate pesticides can inhibit the metabolism of atropine, potentially enhancing its effects . Additionally, the physiological environment can impact the drug’s action. For example, exercise before and after intramuscular administration decreases the clearance of atropine .
Safety and Hazards
Atropine N-oxide hydrochloride is toxic if swallowed or inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment, chemical impermeable gloves, and adequate ventilation are recommended when handling this compound .
Zukünftige Richtungen
Atropine has been used in various medical applications, including the treatment of poisoning by muscarinic agents, including organophosphates and other drugs . It has also been used to treat certain types of slow heart rate and to decrease saliva production during surgery . Future research may focus on further exploring these applications and developing new uses for this compound .
Eigenschaften
IUPAC Name |
[(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?,18?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRBWTMEQQSFLO-ICPLZUBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045384 | |
| Record name | Atropine-N-oxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atropine oxide hydrochloride | |
CAS RN |
4574-60-1 | |
| Record name | Atropine Oxide Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atropine-N-oxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endo-(±)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate N-oxide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATROPINE OXIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI6GBW93CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




